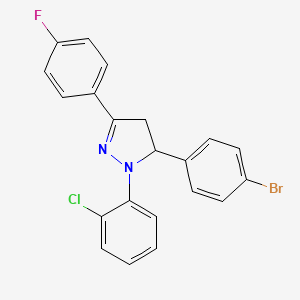![molecular formula C15H11ClN2O5 B11555398 3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11555398.png)
3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a methanimine group attached to a benzodioxole ring system, which is further substituted with nitro, chloro, and methoxy groups. The unique structural features of this compound make it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring system can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes or ketones under acidic conditions.
Chlorination and Methoxylation: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Formation of the Imines: The final step involves the condensation of the substituted benzodioxole derivative with an appropriate amine under dehydrating conditions to form the imine.
Industrial Production Methods
Industrial production of (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-4-YL)METHANIMINE: Similar structure but with a different position of the nitro group.
(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to its specific combination of functional groups and their positions on the benzodioxole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H11ClN2O5 |
|---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C15H11ClN2O5/c1-21-13-3-2-10(5-11(13)16)17-7-9-4-14-15(23-8-22-14)6-12(9)18(19)20/h2-7H,8H2,1H3 |
InChI Key |
YLSQBASPDMDNMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11555315.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)methoxy]benzamide](/img/structure/B11555316.png)


![N-[(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11555332.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11555334.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11555338.png)
![2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate](/img/structure/B11555342.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11555353.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11555366.png)
methanone](/img/structure/B11555372.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11555382.png)
![5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11555385.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555392.png)
